1-Boc-3-(3,5-difluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(3,5-difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group and protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a base, followed by protection of the resulting amine with a Boc group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Boc-3-(3,5-difluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The difluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-Boc-3-pyrrolidinone: Similar in structure but lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Contains a single fluorine atom, leading to variations in reactivity and application.
1-Boc-3-(3,5-dichlorophenyl)pyrrolidine:
Uniqueness: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where such characteristics are desired .
Properties
Molecular Formula |
C15H19F2NO2 |
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Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 3-(3,5-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-5-4-10(9-18)11-6-12(16)8-13(17)7-11/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
ZXNASNPBANSRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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